A Technical Guide to 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT Quinone Methide): Structure, Synthesis, and Reactivity
A Technical Guide to 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT Quinone Methide): Structure, Synthesis, and Reactivity
Executive Summary: This guide provides an in-depth technical examination of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone, a prominent member of the quinone methide class of compounds. More commonly known as Butylated Hydroxytoluene Quinone Methide (BHT-QM), this molecule holds significant interest for researchers in toxicology, pharmacology, and synthetic chemistry. It is the primary reactive metabolite of the widely used antioxidant Butylated Hydroxytoluene (BHT), and its formation is central to the toxicological effects associated with the parent compound. This document details its molecular architecture, IUPAC nomenclature, core reactivity, primary synthetic pathways, and mechanisms of biological action, offering a comprehensive resource for scientific professionals.
Nomenclature and Molecular Architecture
IUPAC Name and Synonyms
The systematic IUPAC name for this compound is 2,6-ditert-butyl-4-methylidenecyclohexa-2,5-dien-1-one .[1][2][3][4] Given its origin and chemical class, it is frequently referred to by several common synonyms in scientific literature:
Chemical Structure and Key Features
BHT-QM possesses a unique molecular structure dominated by a cyclohexadienone core.[1][2] Key architectural features include:
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A Conjugated Dienone System: The arrangement of double bonds and the carbonyl group creates a conjugated system responsible for its reactivity.
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Sterically Hindering Groups: Two bulky tert-butyl groups are positioned at the C2 and C6 positions. These groups provide significant steric shielding, which enhances the molecule's kinetic stability compared to less substituted quinone methides.[1][2]
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Exocyclic Methylene Group: A defining feature is the methylene (=CH₂) group at the C4 position. This group breaks the aromaticity of a phenol ring and establishes the molecule as a quinone methide, conferring significant electrophilicity at this carbon.[1]
Figure 1. 2D chemical structure of BHT Quinone Methide.
Physicochemical Properties
The fundamental properties of BHT-QM are summarized below, providing essential data for experimental design and analysis.
| Property | Value | Source |
| CAS Number | 2607-52-5 | [1][2][3][4] |
| Molecular Formula | C₁₅H₂₂O | [1][2][3] |
| Molecular Weight | 218.33 g/mol | [1][2][3][4] |
| Canonical SMILES | CC(C)(C)C1=CC(=C)C=C(C1=O)C(C)(C)C | [1][2][3] |
| InChI Key | JJQCWPWUHZFKBN-UHFFFAOYSA-N | [1][2][3][4] |
The Chemistry of a Quinone Methide
Classification and Electronic Profile
Quinone methides (QMs) are highly polarized and reactive intermediates.[6] Their reactivity stems from the energetic favorability of re-aromatizing to a phenol ring system. The electronic nature of BHT-QM can be understood through its resonance forms, which illustrate the electrophilic character of the exocyclic methylene carbon and the nucleophilic character of the carbonyl oxygen. This polarization dictates its primary mode of reaction: serving as an excellent Michael acceptor for a wide range of nucleophiles.[6][7]
Core Reactivity Profile
The chemical behavior of BHT-QM is dominated by its electrophilicity. It readily engages in reactions that lead to the formation of a more stable, aromatic phenol ring. The two predominant reaction pathways are 1,4-conjugate additions and [4+2] cycloadditions.[6]
Caption: Core reactivity pathways for BHT Quinone Methide.
Synthesis and Characterization
Primary Synthetic Pathway: Oxidation of BHT
The most direct and widely employed route for synthesizing BHT-QM is the oxidation of its precursor, 2,6-di-tert-butyl-4-methylphenol (BHT).[1][4] This transformation mirrors its primary metabolic pathway in biological systems, which is often mediated by cytochrome P450 enzymes.[2][4] In a laboratory setting, this is achieved using a variety of mild oxidizing agents. The causality for this choice is clear: the 4-methyl group of BHT is activated for oxidation, and the resulting benzylic radical or cation is readily converted to the stable conjugated quinone methide system.
Caption: General workflow for the synthesis and validation of BHT-QM.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a representative method for the oxidation of BHT. It is designed as a self-validating system, concluding with characterization to confirm product identity and purity.
Materials:
-
2,6-Di-tert-butyl-4-methylphenol (BHT)
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Silver (I) oxide (Ag₂O) or Lead dioxide (PbO₂)
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Anhydrous sodium sulfate (Na₂SO₄)
-
Anhydrous solvent (e.g., Diethyl ether, Dichloromethane)
-
Silica gel for chromatography
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Hexane and Ethyl Acetate for elution
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve BHT (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Oxidant: Add the oxidizing agent (e.g., Ag₂O, 2.0 eq) to the solution in portions while stirring. The choice of a metallic oxide is causal; they are effective and relatively mild agents for converting hindered phenols to quinoidal structures.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the BHT starting material and the appearance of a new, more polar spot corresponding to BHT-QM.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite or filter paper to remove the solid oxidant and its byproducts.
-
Drying: Dry the filtrate over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient. This step is critical to isolate the BHT-QM from unreacted starting material and any side products.
-
Characterization: Collect the pure fractions and remove the solvent. Analyze the final product using NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Spectroscopic Characterization
Verification of the synthesized BHT-QM is achieved through standard spectroscopic methods. The expected data provides a benchmark for successful synthesis.
| Technique | Expected Data |
| ¹H NMR | Resonances for tert-butyl protons (~1.2-1.3 ppm), vinyl protons of the ring (~6.5-7.0 ppm), and exocyclic methylene protons (~5.5-6.0 ppm). |
| ¹³C NMR | Signals for the carbonyl carbon (~186 ppm), quaternary carbons of the tert-butyl groups, and carbons of the dienone system and exocyclic methylene group. |
| IR Spectroscopy | Characteristic C=O stretch for the conjugated ketone (~1640-1660 cm⁻¹), and C=C stretches for the ring and methylene group (~1600-1630 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the calculated molecular weight (m/z = 218.17). |
Biological Significance and Toxicological Implications
Metabolic Formation from Butylated Hydroxytoluene (BHT)
BHT-QM is not typically encountered as a primary industrial chemical but is of immense interest as a metabolite of BHT, a common antioxidant in food, cosmetics, and plastics.[1][2][4] In vivo, BHT undergoes oxidation at its 4-methyl group, a process primarily mediated by hepatic cytochrome P450 enzymes, to form BHT-QM.[4][8] This biotransformation converts the relatively inert BHT into a highly reactive electrophile.
Mechanism of Cytotoxicity: Covalent Adduct Formation
The toxicity of BHT-QM is directly linked to its high reactivity toward biological nucleophiles.[1] It readily forms covalent adducts with cellular thiols, such as cysteine residues in proteins and the antioxidant glutathione (GSH).[1] This process, a Michael-type addition, disrupts protein function and depletes cellular antioxidant defenses, leading to oxidative stress and cell damage.
Caption: Mechanism of BHT-QM-mediated cytotoxicity.
Toxicological Profile
Research has linked BHT-QM to several of the toxic effects observed after high-dose administration of BHT. In animal studies, BHT-QM has been shown to induce hemorrhages.[1] Furthermore, some in vitro studies have demonstrated genotoxic activity, raising concerns about its potential to cause DNA damage, although the direct relevance to human health requires further investigation.[1]
Applications in Synthetic Chemistry
Beyond its toxicological importance, the defined reactivity of BHT-QM and other quinone methides makes them valuable intermediates in organic synthesis.[6][7][9]
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Electrophilic Building Block: Chemists utilize the predictable reactivity of the exocyclic methylene group to introduce complex substituents at the 4-position of a phenol ring. This allows for the construction of sterically hindered phenols and other intricate molecular architectures.[7]
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Cycloaddition Reactions: As a dienophile, BHT-QM can participate in Diels-Alder reactions, providing a route to novel polycyclic structures.[2][6] This application is a cornerstone of modern synthetic strategy for creating complex natural product analogs.
Conclusion
2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone is a molecule of significant duality. As BHT-QM, it is a critical reactive metabolite that underpins the toxicological profile of the widely used antioxidant BHT. Its high electrophilicity and ability to form covalent adducts with biomolecules are central to its mechanism of cytotoxicity. Concurrently, this same defined reactivity makes it, and the broader class of quinone methides, a versatile and powerful tool for organic chemists. A thorough understanding of its structure, synthesis, and chemical behavior is therefore essential for professionals in drug development, toxicology, and synthetic chemistry.
References
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- Quinone Methides: Photochemical Generation and its Application in Biomedicine - Ingenta Connect.
- 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | C15H22O - PubChem.
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- Quinone Methide Function in Organic Synthesis | by Doug Creates | Medium. (2024-03-30).
- 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone - Benchchem.
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- 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone CAS#: 2607-52-5 • ChemWhat.
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